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Compound of Interest

Compound Name: DC4 Crosslinker

Cat. No.: B593007 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the DC4 crosslinker, a powerful

tool for the identification and characterization of protein-protein interactions. Detailed protocols

for its use in conjunction with mass spectrometry are provided, along with data presentation

guidelines and visualizations to facilitate experimental design and data interpretation.

Introduction to DC4 Crosslinker
DC4 is a homo-bifunctional, N-hydroxysuccinimide (NHS)-ester crosslinker designed for the

covalent linkage of primary amines (lysine residues and N-termini) in proteins. A key feature of

DC4 is its mass spectrometry (MS)-cleavable nature, which simplifies data analysis and

enhances the confidence of crosslink identification. The DC4 molecule contains two intrinsic

positive charges, which facilitates its fragmentation during collision-induced dissociation (CID)

or in-source decay in the mass spectrometer. This predictable fragmentation pattern allows for

the straightforward identification of the constituent peptides of a crosslinked pair[1][2].

The spacer arm of DC4 is approximately 18Å, enabling the capture of interactions between

residues within this proximity[3]. Its high reactivity and solubility in aqueous solutions make it a

versatile reagent for studying protein complexes in various biological systems[1][2].
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The following tables summarize quantitative data from studies utilizing the DC4 crosslinker to
identify protein-protein interactions.

Protein/Comple

x

Organism/Syste

m

Mass

Spectrometry

Method

Number of

Unique

Crosslinks

Identified

Reference

Aldolase Rabbit MALDI-TOF-TOF

6 inter-Lys

distances (7-

23Å)

--INVALID-LINK--

Bovine Serum

Albumin (BSA)
In vitro Pseudo-MS3

27% more than

standard MS3
--INVALID-LINK--

E. coli Lysate Escherichia coli MS3-based 85 --INVALID-LINK--

E. coli Lysate Escherichia coli Pseudo-MS3 366 --INVALID-LINK--

Table 1: Summary of Quantitative Crosslinking Data using DC4. This table provides an

overview of the number of unique crosslinks identified in different studies using the DC4
crosslinker.

Experimental Protocols
Protocol 1: In Vitro Crosslinking of Purified Proteins
with DC4
This protocol describes a general workflow for crosslinking a purified protein or protein complex

in solution.

Materials:

Purified protein sample (in a buffer free of primary amines, e.g., HEPES or PBS, pH 7.2-8.5)

DC4 Crosslinker

Anhydrous Dimethyl sulfoxide (DMSO)
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Quenching solution (e.g., 1 M Tris-HCl, pH 7.5, or 1 M Glycine)

SDS-PAGE analysis reagents

Procedure:

Protein Preparation:

Ensure the protein sample is in a suitable buffer at a concentration of >1 mg/mL. If the

buffer contains primary amines (e.g., Tris), dialyze the sample against a compatible buffer.

DC4 Stock Solution Preparation:

Immediately before use, dissolve DC4 in anhydrous DMSO to prepare a stock solution

(e.g., 10-25 mM).

Crosslinking Reaction:

Add the DC4 stock solution to the protein sample to achieve a final molar excess of DC4

to protein ranging from 20- to 500-fold. The optimal ratio should be determined empirically

by performing a titration and analyzing the results by SDS-PAGE.

Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or on ice.

Quenching the Reaction:

Stop the crosslinking reaction by adding the quenching solution to a final concentration of

20-50 mM.

Incubate for 15 minutes at room temperature.

Analysis of Crosslinking Efficiency:

Analyze the crosslinked sample by SDS-PAGE to observe the formation of higher

molecular weight species, indicating successful crosslinking.
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Protocol 2: Sample Preparation for Mass Spectrometry
Analysis
This protocol outlines the steps for preparing a DC4-crosslinked protein sample for analysis by

mass spectrometry.

Materials:

DC4-crosslinked and quenched protein sample

Denaturation buffer (e.g., 8 M Urea or 1% Sodium deoxycholate)

Reducing agent (e.g., 10 mM Dithiothreitol - DTT)

Alkylating agent (e.g., 40 mM Iodoacetamide - IAA)

Trypsin (MS-grade)

Digestion buffer (e.g., 100 mM Triethylammonium bicarbonate - TEAB)

Formic acid

Procedure:

Denaturation, Reduction, and Alkylation:

Denature the protein sample by adding denaturation buffer.

Reduce the disulfide bonds by adding DTT and incubating at 37°C for 1 hour.

Alkylate the free cysteines by adding IAA and incubating in the dark at room temperature

for 30 minutes.

Proteolytic Digestion:

Dilute the sample with digestion buffer to reduce the concentration of the denaturant (e.g.,

urea to < 1 M).
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Add trypsin at a 1:20 to 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

Sample Cleanup:

Acidify the digest with formic acid to a final concentration of 0.1-1% to stop the digestion.

Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge or ZipTips

according to the manufacturer's instructions.

LC-MS/MS Analysis:

Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-

MS/MS) using an instrument capable of MS3 fragmentation for optimal identification of

DC4-crosslinked peptides.
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Caption: Experimental workflow for DC4 crosslinking.
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Caption: Rhodopsin-GRK1 signaling pathway.

Caption: Aldolase protein interaction network.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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